molecular formula C10H15NO4 B1394262 Methyl 3-oxo-4-(4-oxopiperidin-1-yl)butanoate CAS No. 1229623-75-9

Methyl 3-oxo-4-(4-oxopiperidin-1-yl)butanoate

Cat. No.: B1394262
CAS No.: 1229623-75-9
M. Wt: 213.23 g/mol
InChI Key: GBEZILBDTHHNAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-oxo-4-(4-oxopiperidin-1-yl)butanoate is an organic compound with the molecular formula C10H15NO4 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-oxo-4-(4-oxopiperidin-1-yl)butanoate can be synthesized through several methods. One common approach involves the reaction of 4-piperidone with methyl acetoacetate under acidic conditions. The reaction typically proceeds via nucleophilic addition followed by cyclization to form the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxo-4-(4-oxopiperidin-1-yl)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 3-oxo-4-(4-oxopiperidin-1-yl)butanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It is used in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 3-oxo-4-(4-oxopiperidin-1-yl)butanoate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-oxopiperidin-1-yl)butanoate
  • Methyl 3-(4-oxopiperidin-1-yl)propanoate

Uniqueness

Methyl 3-oxo-4-(4-oxopiperidin-1-yl)butanoate is unique due to its specific structure, which allows for distinct reactivity and interactions compared to similar compounds. Its combination of functional groups provides versatility in chemical synthesis and potential biological activity.

Properties

IUPAC Name

methyl 3-oxo-4-(4-oxopiperidin-1-yl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-15-10(14)6-9(13)7-11-4-2-8(12)3-5-11/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBEZILBDTHHNAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)CN1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-oxo-4-(4-oxopiperidin-1-yl)butanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-oxo-4-(4-oxopiperidin-1-yl)butanoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-oxo-4-(4-oxopiperidin-1-yl)butanoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-oxo-4-(4-oxopiperidin-1-yl)butanoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-oxo-4-(4-oxopiperidin-1-yl)butanoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-oxo-4-(4-oxopiperidin-1-yl)butanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.